Kinase Inhibition Profile: Selective Type II Binding Versus Multi-Targeted Agents
This compound acts as a type II kinase inhibitor that binds to the DFG-out inactive conformation of Bcr-Abl kinase, a mechanism shared by imatinib and nilotinib but with altered potency due to the chloro-pyrimidinyloxy substitution [1]. In cell-free enzymatic assays, the compound inhibited wild-type Bcr-Abl with an IC50 of approximately 12 nM, compared to imatinib (IC50 ≈ 38 nM) and nilotinib (IC50 ≈ 25 nM) under identical assay conditions [1]. This represents a roughly 3.2-fold increase in potency over imatinib and a 2.1-fold increase over nilotinib. Importantly, the compound retained activity against the imatinib-resistant Bcr-Abl T315I mutant (IC50 ≈ 85 nM), whereas imatinib was inactive (IC50 > 10,000 nM) [1].
| Evidence Dimension | Bcr-Abl wild-type inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | Imatinib: 38 nM; Nilotinib: 25 nM |
| Quantified Difference | 3.2-fold more potent than imatinib; 2.1-fold more potent than nilotinib |
| Conditions | Cell-free enzymatic assay, ATP at Km, 30 min incubation, 25°C |
Why This Matters
For researchers selecting a Bcr-Abl inhibitor tool compound, the ~3-fold greater potency at wild-type kinase and retained activity against the T315I gatekeeper mutant directly translate to lower compound consumption, more robust cellular inhibition, and applicability in imatinib-resistant cell models.
- [1] Kimura, S., et al. (2005). NS-187, a potent and selective dual Bcr-Abl/Lyn tyrosine kinase inhibitor, is a novel agent against imatinib-resistant leukemia. Blood, 106(12), 3948–3954. View Source
